methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13672617
InChI: InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16?,17?,18-,20?/m1/s1
SMILES: CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O
Molecular Formula: C21H34O5
Molecular Weight: 366.5 g/mol

methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate

CAS No.:

Cat. No.: VC13672617

Molecular Formula: C21H34O5

Molecular Weight: 366.5 g/mol

* For research use only. Not for human or veterinary use.

methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate -

Specification

Molecular Formula C21H34O5
Molecular Weight 366.5 g/mol
IUPAC Name methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate
Standard InChI InChI=1S/C21H34O5/c1-3-4-7-10-16(22)13-14-18-17(19(23)15-20(18)24)11-8-5-6-9-12-21(25)26-2/h5,8,13-14,16-18,20,22,24H,3-4,6-7,9-12,15H2,1-2H3/b8-5+,14-13+/t16?,17?,18-,20?/m1/s1
Standard InChI Key WGCXTGBZBFBQPP-MFYMNIHXSA-N
Isomeric SMILES CCCCCC(/C=C/[C@H]1C(CC(=O)C1C/C=C/CCCC(=O)OC)O)O
SMILES CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O
Canonical SMILES CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)OC)O)O

Introduction

Chemical Formula and Molecular Weight

While the exact molecular weight and formula for methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate are not provided in the search results, similar compounds often have molecular weights in the range of 300 to 400 g/mol due to their complex structure.

Stereochemistry

The compound contains chiral centers indicated by the (2R) and (E) configurations, suggesting specific spatial arrangements of its atoms. This stereochemistry is crucial for its biological activity and chemical properties.

Functional Groups

The presence of hydroxyl (-OH), ester (-COOCH3), and double bonds indicates potential sites for chemical reactions and interactions with biological systems.

Related Compounds

Compounds with similar structures have been studied for their potential biological activities, such as antiproliferative effects on cancer cells. For example, derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate have shown inhibitory actions on colon cancer cells .

Potential Applications

While direct research on methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate is lacking, related compounds suggest potential applications in pharmaceuticals, particularly in cancer treatment.

Data Tables

Given the lack of specific data on methyl (E)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate, we can consider a general comparison with similar compounds:

CompoundMolecular Weight (g/mol)StereochemistryFunctional Groups
Methyl (7E)-7-[(2R)-2-[(E,3R)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate348.5(2R), (E)Hydroxyl, Ester, Double Bonds
Methyl 7-[(1R,2R)-3-hydroxy-2-(3-hydroxy-4,4-dimethyloct-1-enyl)-5-oxocyclopentyl]hept-2-enoate394.5(1R,2R)Hydroxyl, Ester, Double Bonds
7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acidNot specified(1R,2R,3R), (E)Hydroxyl, Carboxylic Acid, Double Bonds

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